molecular formula C13H10N2O4 B5637812 2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE

Cat. No.: B5637812
M. Wt: 258.23 g/mol
InChI Key: XGNYLISTMQLCKZ-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a dihydroindole moiety linked to a nitrofuran group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE typically involves the reaction of indole derivatives with nitrofuran compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The nitrofuran group can be introduced through various nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and indole synthesis processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE involves its interaction with various molecular targets. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIHYDRO-1H-INDOL-1-YL(5-NITRO-2-FURYL)METHANONE is unique due to its combination of the indole and nitrofuran moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNYLISTMQLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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